2,6-dichloro-5-methyl-1H-1,3-benzodiazole
Description
The 1H-1,3-Benzodiazole Scaffold: Significance in Heterocyclic Chemistry
The 1H-1,3-benzodiazole, commonly known as benzimidazole (B57391), represents a cornerstone of heterocyclic chemistry. This bicyclic aromatic compound, formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, is a vital pharmacophore—a molecular feature responsible for a drug's biological activity. nih.govorientjchem.org Its structural similarity to naturally occurring molecules, such as purine, allows it to readily interact with various biopolymers, making it a frequent component in the design of new therapeutic agents. researchgate.net The benzimidazole nucleus was first identified as a core component of vitamin B12 in the 1950s, a discovery that spurred extensive research into its potential pharmacological applications. researchgate.net
The versatility of the benzimidazole scaffold lies in its amenability to substitution at various positions, enabling the synthesis of a vast library of derivatives with diverse biological functions. researchgate.netisca.in This has led to its designation as a "privileged scaffold" in medicinal chemistry. nih.gov Researchers have successfully developed benzimidazole-based compounds with a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, antihypertensive, and anthelmintic properties. nih.govresearchgate.netekb.eg The ability to modify the groups attached to the core structure allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile. nih.gov Several commercially successful drugs, such as the proton pump inhibitor omeprazole (B731) and the anthelmintic agent albendazole, feature the benzimidazole core, underscoring its therapeutic importance. orientjchem.org
The synthesis of benzimidazole derivatives is typically achieved through the condensation reaction of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. isca.inrsc.org Modern synthetic methods have expanded to include various catalytic systems, offering efficient and high-yield pathways to novel derivatives. rsc.org The ongoing exploration of this scaffold continues to yield compounds with significant potential in materials science and pharmaceutical development. researchgate.net
Research Context of Dihalo-methyl-1H-1,3-benzodiazoles
Within the broad family of benzimidazole derivatives, halogenated compounds represent a particularly significant area of investigation. The introduction of halogen atoms—such as chlorine or bromine—into the benzimidazole scaffold can profoundly influence the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, enhance biological activity and target specificity.
The synthesis of dihalo-methyl-1H-1,3-benzodiazoles typically involves the use of appropriately substituted o-phenylenediamines as starting materials. For example, the synthesis of a dichlorinated benzimidazole derivative might start from a dichloro-substituted o-phenylenediamine, which is then condensed with a reagent that provides the remainder of the imidazole ring. The strategic placement of chloro and methyl substituents is a key focus for researchers aiming to develop new antimicrobial and anticancer agents. nih.gov The systematic study of how different substitution patterns of halogens and methyl groups affect biological activity is a crucial aspect of structure-activity relationship (SAR) studies in this field.
Scope and Objectives for Advanced Research on 2,6-Dichloro-5-methyl-1H-1,3-benzodiazole
The specific compound, this compound, represents a novel, yet-to-be-extensively-studied molecule within the dihalo-methyl-benzodiazole subclass. While the broader benzimidazole family is well-documented, specific data on the synthesis, characterization, and biological activity of this particular isomer are not widely available in current literature. This knowledge gap presents a clear opportunity for foundational research.
The primary objective for future research would be the development of a reliable and efficient synthetic route to produce this compound in high purity and yield. This would likely involve the cyclocondensation of 3,5-dichloro-4-methyl-1,2-phenylenediamine with a suitable one-carbon synthon. Following a successful synthesis, a comprehensive characterization of the compound is essential.
Table 1: Proposed Spectroscopic and Analytical Characterization
| Analytical Technique | Purpose |
|---|---|
| ¹H and ¹³C NMR Spectroscopy | To confirm the molecular structure and connectivity of atoms. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | To identify characteristic functional groups. |
| Elemental Analysis | To determine the empirical formula. |
| X-ray Crystallography | To determine the precise three-dimensional structure (if suitable crystals can be obtained). |
Once synthesized and characterized, the next major objective would be to conduct a thorough evaluation of its biological activities. Given the established pharmacological profile of related benzimidazoles, screening for anticancer, antimicrobial (antibacterial and antifungal), and antiviral activities would be a logical starting point.
Table 2: Proposed Biological Screening Program
| Activity Screen | Rationale |
|---|---|
| Anticancer | Many substituted benzimidazoles exhibit potent antiproliferative effects against various cancer cell lines. nih.govresearchgate.net |
| Antimicrobial | The benzimidazole scaffold is a known component of effective antibacterial and antifungal agents. isca.innih.gov |
| Antiviral | Certain benzimidazole derivatives have shown promise as antiviral agents. ekb.eg |
| Enzyme Inhibition | Dihalo-substituted heterocycles can act as potent enzyme inhibitors, a mechanism relevant to many diseases. |
The scope of this advanced research is to synthesize, characterize, and biologically evaluate this compound to understand its fundamental chemical and biological properties. The ultimate goal is to determine if this novel compound possesses unique properties that could make it a lead candidate for the development of new therapeutic agents, contributing valuable data to the broader field of heterocyclic chemistry and drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-6-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHAJHDXIDEYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001284950 | |
| Record name | 2,6-Dichloro-5-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683240-82-6 | |
| Record name | 2,6-Dichloro-5-methyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683240-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-5-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,6 Dichloro 5 Methyl 1h 1,3 Benzodiazole and Its Derivatives
Diverse Synthetic Pathways for Substituted 1H-1,3-Benzodiazole Formation
The construction of the 1H-1,3-benzodiazole (benzimidazole) ring system is central to synthesizing the target compound and its analogues. The primary and most versatile methods involve the formation of the imidazole (B134444) ring fused to a benzene (B151609) ring, typically starting from an ortho-substituted diamine.
Condensation Reactions and Cyclization Strategies
One of the most established and widely utilized methods for benzimidazole (B57391) synthesis is the condensation of an o-phenylenediamine (B120857) with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid, followed by cyclization. nih.govnih.gov This approach is highly adaptable for producing a wide array of substituted benzimidazoles.
The foundational Phillips reaction, for instance, involves the condensation of o-phenylenediamines with carboxylic acids in the presence of a mineral acid like hydrochloric acid. nih.gov This method is particularly effective for aliphatic acids, yielding good results. The reaction proceeds through an initial acylation of one amino group, followed by an intramolecular cyclization and dehydration to form the imidazole ring.
A more common variant involves the reaction of o-phenylenediamines with aldehydes. This condensation is often promoted by various catalysts and oxidizing agents to facilitate the cyclization and subsequent aromatization to the benzimidazole ring. nih.gov A diverse range of catalysts, including nanomaterials, acid catalysts, and various metal catalysts, have been employed to improve reaction yields and conditions. nih.gov For example, catalysts like ammonium (B1175870) chloride have been used to facilitate the reaction between o-phenylenediamine and aldehydes at elevated temperatures, providing a green and economically viable route.
To synthesize a specifically substituted compound like 2,6-dichloro-5-methyl-1H-1,3-benzodiazole, the substitution pattern is typically introduced on the o-phenylenediamine precursor. For instance, the synthesis of related 5,6-dichlorobenzimidazole derivatives commences with 4,5-dichloro-o-phenylenediamine. researchgate.netgoogle.commdpi.commdpi.commdpi.com This precursor is then condensed with an appropriate aldehyde or carboxylic acid to form the desired dichlorinated benzimidazole core. This strategy ensures the precise placement of the chloro substituents on the benzene portion of the molecule.
Table 1: Examples of Reagents for Condensation Reactions
| o-Phenylenediamine Derivative | One-Carbon Synthon | Product Type |
| 4,5-Dichloro-o-phenylenediamine | Benzaldehyde | 2-Aryl-5,6-dichlorobenzimidazole |
| o-Phenylenediamine | Acetic Acid | 2-Methyl-1H-benzimidazole |
| o-Phenylenediamine | Formic Acid | 1H-Benzimidazole |
| 4-Methyl-o-phenylenediamine | Various Aldehydes | 2-Substituted-5-methylbenzimidazoles |
Multi-component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and reduced waste. nih.gov Several MCRs have been developed for the synthesis of complex benzimidazole derivatives.
One such approach involves the one-pot, three-component reaction of an o-phenylenediamine, an aldehyde, and an azide (B81097) source, catalyzed by copper. google.com This method facilitates the formation of the benzimidazole scaffold through a sequence of condensation and C-N bond formation steps. Another efficient three-component process utilizes a benzo-1,2-quinone, an aldehyde, and ammonium acetate (B1210297) as the nitrogen source, catalyzed by an iron(III) porphyrin complex, to produce benzimidazoles in high yields under mild conditions. nih.gov
These MCR strategies allow for the rapid generation of a library of substituted benzimidazoles by varying the starting components, making them a powerful tool in medicinal chemistry and drug discovery. The synthesis of 2-aminothiophene-linked benzimidazoles, for example, has been achieved using a modified Gewald multicomponent reaction involving 2-(cyanomethyl)-benzimidazoles, aldehydes, and elemental sulfur.
Regioselective Introduction of Halogen and Methyl Substituents
The synthesis of a specifically substituted molecule like this compound requires precise control over the placement of the chloro and methyl groups. The most reliable and common strategy to achieve this regioselectivity is not by substitution on the pre-formed benzimidazole ring, but by using a starting o-phenylenediamine that already contains the desired substituents in the correct positions.
For the target molecule, this would involve the synthesis of 4,5-dichloro-3-methyl-1,2-phenylenediamine . The condensation of this specific diamine with a suitable one-carbon synthon (e.g., formic acid or its equivalent) would directly yield the 5,6-dichloro-4-methyl-1H-1,3-benzodiazole skeleton (note: IUPAC numbering of the final product may vary, leading to the name this compound).
Direct halogenation of a benzimidazole ring can lead to a mixture of products, and controlling the regioselectivity is often challenging. For instance, electrophilic aromatic substitution on the benzimidazole ring typically occurs at the 4- and 6-positions, but the presence of existing substituents can alter this outcome. Therefore, the precursor-based approach provides unambiguous control over the final structure. The synthesis of related precursors, such as 5-chloro-2-methyl-1,4-phenylenediamine, has been documented in patent literature, indicating that the synthesis of specifically substituted phenylenediamines is a feasible and practiced industrial strategy.
Modern Synthetic Techniques and Green Chemistry Applications
In recent years, the focus of synthetic chemistry has shifted towards developing more sustainable and efficient processes. This has led to the adoption of modern techniques like microwave-assisted synthesis and novel catalytic systems that align with the principles of green chemistry.
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and product purity compared to conventional heating methods.
The synthesis of benzimidazoles is particularly amenable to microwave assistance. The condensation of o-diaminobenzenes with carboxylic acids or their derivatives, a cornerstone of benzimidazole synthesis, has been successfully performed under microwave irradiation, often in solvent-free conditions or on solid supports. This not only speeds up the reaction but also reduces the use of volatile and often toxic organic solvents, contributing to a greener synthetic process. The first reported microwave-assisted benzimidazole synthesis involved the reaction of 1,2-diaminobenzenes with β-ketoesters on solid mineral supports.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
| o-Phenylenediamine + Aldehyde | 2-15 hours | 5-15 minutes | Often significant | |
| o-Phenylenediamine + Carboxylic Acid | Several hours | 10-30 minutes | Yes | |
| o-Phenylenediamine + Ester | Hours | 15-45 minutes | Yes |
Catalytic Approaches (e.g., Copper-Promoted Reactions)
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new reactions and improving the efficiency of existing ones. Copper-based catalysts, being relatively inexpensive and less toxic than other transition metals like palladium, are particularly attractive for benzimidazole synthesis.
Copper-catalyzed reactions have been developed for various C-N bond-forming reactions crucial for building the benzimidazole ring. nih.gov One-pot, three-component reactions using a copper catalyst can efficiently synthesize benzimidazoles from 2-haloanilines, aldehydes, and sodium azide. In this process, the copper catalyst facilitates the crucial C-N bond formations.
Furthermore, ligand-free copper(II) oxide nanoparticles have been used as a heterogeneous and recyclable catalyst for the intramolecular cyclization of o-bromoarylamidines to form substituted benzimidazoles. Copper catalysts are also effective in three-component coupling reactions of N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes to produce 1,2-disubstituted benzimidazoles. nih.gov These catalytic methods often proceed under milder conditions and with greater functional group tolerance than traditional methods.
Solvent-Free and Environmentally Conscious Methodologies
The synthesis of benzimidazole derivatives has increasingly moved towards greener methodologies to minimize environmental impact. diva-portal.org Conventional methods often require harsh conditions, long reaction times, and the use of hazardous solvents. diva-portal.org In contrast, modern approaches emphasize efficiency and sustainability.
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of benzimidazole derivatives. diva-portal.orgnih.gov This technique dramatically reduces reaction times from hours to minutes and often leads to higher yields compared to conventional heating. diva-portal.orgnih.gov For instance, the condensation of o-phenylenediamines with aromatic aldehydes, a common method for forming the benzimidazole ring, can be completed in as little as 10-15 minutes under microwave irradiation, with yields often exceeding 90%. diva-portal.org
Another environmentally benign approach is the use of sodium metabisulfite (B1197395) as a catalyst in the condensation reaction between o-phenylenediamines and aldehydes. This method is considered efficient for creating the 2-arylbenzimidazole scaffold. diva-portal.org
Solvent-free reaction conditions, or "dry media" synthesis, represent another significant advancement in green chemistry. These reactions, often facilitated by solid supports or catalysts, eliminate the need for volatile and often toxic organic solvents, thereby reducing waste and environmental pollution.
Preparation of Key Precursors and Intermediates for this compound Synthesis
The primary precursor for the synthesis of substituted benzimidazoles is the corresponding substituted o-phenylenediamine (1,2-diaminobenzene). For the synthesis of this compound, the key precursor is 4,5-dichloro-3-methyl-1,2-phenylenediamine .
The general and widely used method for constructing the benzimidazole ring is the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, acid chlorides, or nitriles), or with an aldehyde. nih.govnih.gov
One of the most straightforward methods involves the reaction of the o-phenylenediamine with an aldehyde. This condensation reaction leads to the formation of the imidazole ring fused to the benzene ring. nih.gov The choice of the aldehyde determines the substituent at the 2-position of the benzimidazole. For instance, reaction with formic acid or a derivative would yield a 2-unsubstituted benzimidazole, while reaction with acetic acid would result in a 2-methyl substituted benzimidazole. orgsyn.org
Synthetic Strategies for Functionalization and Derivatization
Further modification of the benzimidazole scaffold allows for the creation of a diverse library of compounds with potentially enhanced biological activities. Functionalization can occur at various positions of the benzimidazole ring system.
The synthesis of novel analogues of this compound can be achieved by introducing various substituents at the N-1 position of the benzimidazole ring. N-alkylation is a common strategy, which can be accomplished by reacting the parent benzimidazole with substituted halides in the presence of a base. nih.gov This approach allows for the introduction of a wide array of functional groups.
For example, a series of N,2,6-trisubstituted 1H-benzimidazole derivatives have been synthesized. This involved an initial condensation to form the 2,6-disubstituted benzimidazole, followed by N-alkylation using either conventional heating or microwave irradiation to introduce a third point of diversity. diva-portal.orgnih.gov
The design of these new analogues is often guided by the desire to explore structure-activity relationships (SAR). For instance, studies on other dichlorobenzimidazole derivatives have shown that the nature and position of substituents can significantly impact their biological profiles. nih.gov
The introduction of other heterocyclic and aromatic rings onto the this compound scaffold can lead to the development of hybrid molecules with unique properties. These moieties can be appended to the core structure through various synthetic transformations.
One common approach involves the N-alkylation of the benzimidazole with a halide-containing heterocyclic or aromatic group. nih.gov For example, reacting the benzimidazole with a chloromethyl-substituted heterocycle in the presence of a base would link the two ring systems.
Another strategy involves the initial synthesis of a benzimidazole derivative bearing a reactive functional group, which can then be used to attach other cyclic systems. For instance, a benzimidazole with a hydroxyl or amino group can be further functionalized through etherification, esterification, or amidation reactions with appropriate heterocyclic or aromatic partners. mdpi.com The synthesis of 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline, for example, provides a precursor that can be converted into new Schiff bases and subsequently into thiazolidine (B150603) derivatives, thereby incorporating additional heterocyclic rings. researchgate.net
Below is an interactive data table summarizing the synthesis of various benzimidazole derivatives with different substituents.
| Compound ID | R Group (Position 2) | R1 Group (Position 6) | N-Substitution | Synthesis Method | Reference |
| 3k | 4-nitrophenyl | H | benzyl | N-alkylation | diva-portal.orgnih.gov |
| 3l | 4-chlorophenyl | H | 4-chlorobenzyl | N-alkylation | diva-portal.orgnih.gov |
| 4c | 4-chlorophenyl | methyl | benzyl | N-alkylation | diva-portal.orgnih.gov |
| 4g | 4-nitrophenyl | methyl | benzyl | N-alkylation | diva-portal.orgnih.gov |
| 4j | 4-nitrophenyl | methyl | 4-chlorobenzyl | N-alkylation | diva-portal.orgnih.gov |
| 8b | p-tolyl | 4-ethylpiperazin-1-yl | H | Condensation | nih.gov |
| 8f | 4-bromophenyl | 4-ethylpiperazin-1-yl | H | Condensation | nih.gov |
| 8k | 3-bromophenyl | 4-ethylpiperazin-1-yl | H | Condensation | nih.gov |
| 8m | 2-chlorophenyl | 4-ethylpiperazin-1-yl | H | Condensation | nih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques for 2,6 Dichloro 5 Methyl 1h 1,3 Benzodiazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton and Carbon-13 NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy would reveal the number and electronic environment of the hydrogen and carbon atoms in 2,6-dichloro-5-methyl-1H-1,3-benzodiazole.
Expected ¹H NMR Spectral Features:
Aromatic Protons: The benzene (B151609) ring of the benzimidazole (B57391) core would exhibit signals in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns would be influenced by the positions of the chloro and methyl substituents.
Methyl Protons: The methyl group at the C5 position would produce a singlet in the aliphatic region (typically δ 2.0-2.5 ppm).
N-H Proton: The proton on the nitrogen atom of the imidazole (B134444) ring would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
The spectrum would display distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methyl group. The carbon of the methyl group would appear at the high-field end of the spectrum.
For comparison, ¹H and ¹³C NMR data for various substituted benzimidazoles have been reported, illustrating the typical chemical shift ranges for protons and carbons in this heterocyclic system.
Two-Dimensional NMR Correlation Studies (e.g., COSY)
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are crucial for establishing connectivity between atoms. A COSY spectrum of this compound would show correlations between coupled protons, aiding in the definitive assignment of the aromatic proton signals.
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.
Characteristic Vibrational Mode Identification
The FTIR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to:
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.
C-H stretching: Bands for aromatic and methyl C-H bonds around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
C=N and C=C stretching: Vibrations within the benzimidazole ring system, typically observed in the 1400-1650 cm⁻¹ region.
C-Cl stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.
While a specific spectrum for the target compound is not available, the NIST WebBook provides an IR spectrum for the related compound 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole, which can serve as a reference for the vibrational modes of a dichlorinated benzimidazole core.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₆Cl₂N₂), the expected exact mass can be calculated. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of two chlorine atoms.
Analysis of the fragmentation pattern in the mass spectrum would provide valuable structural information. Common fragmentation pathways for benzimidazoles involve cleavage of the imidazole ring and loss of substituents from the benzene ring.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Although no crystal structure has been reported for this specific compound, crystallographic data for numerous other benzimidazole derivatives are available and provide insight into the typical packing and hydrogen bonding motifs of this class of compounds.
Single Crystal X-ray Diffraction Analysis
No published crystallographic data, such as crystal system, space group, unit cell dimensions, or atomic coordinates for this compound, could be found.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
Without crystal structure data, a detailed analysis of the crystal packing and specific intermolecular interactions like hydrogen bonding or π-π stacking for this compound cannot be performed.
Hirshfeld Surface and Fingerprint Plot Analysis
The generation of Hirshfeld surfaces and the corresponding fingerprint plots is contingent on the availability of crystallographic information (a .cif file). As this is not available, a Hirshfeld surface analysis for this compound cannot be provided.
Elemental Analysis for Compositional Verification
Specific experimental elemental analysis data (e.g., calculated vs. found percentages for Carbon, Hydrogen, Nitrogen, and Chlorine) for this compound were not found in the surveyed literature.
Mechanistic Investigations and Degradation Pathways
Theoretical Elucidation of Reaction Mechanisms in Synthesis and Transformation
The synthesis of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole, while not explicitly detailed in existing literature, can be theoretically approached through established methods for benzimidazole (B57391) ring formation. The most common and versatile method is the condensation reaction of an appropriately substituted o-phenylenediamine (B120857) with a one-carbon electrophile.
For the target molecule, the synthesis would likely involve the reaction of 3,5-dichloro-4-methyl-1,2-diaminobenzene with a suitable one-carbon synthon such as formic acid or one of its derivatives (e.g., triethyl orthoformate). The reaction mechanism is proposed to proceed as follows:
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the electrophilic carbon of the one-carbon synthon.
Intermediate Formation: This initial attack forms a tetrahedral intermediate.
Elimination/Dehydration: Subsequent elimination of a leaving group (e.g., water from formic acid) leads to the formation of an N-formyl intermediate or a similar species.
Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the newly formed electrophilic center.
Aromatization: A final dehydration step results in the formation of the stable, aromatic benzimidazole ring system.
The reaction conditions for such syntheses typically involve heating in the presence of an acid catalyst, which facilitates the dehydration steps. Variations of this method, known as the Phillips-Ladenburg synthesis, are widely employed for creating a diverse range of substituted benzimidazoles.
Transformations of the resulting this compound could involve electrophilic substitution on the benzene (B151609) or imidazole (B134444) ring, though the presence of two deactivating chloro groups would make further substitution on the benzene ring challenging. Alkylation or acylation at the N-1 position of the imidazole ring is a more probable transformation, proceeding via nucleophilic attack of the nitrogen atom on an appropriate electrophile.
Table 1: Plausible Intermediates in the Synthesis of this compound
| Intermediate | Chemical Structure | Role in Synthesis |
|---|---|---|
| 3,5-dichloro-4-methyl-1,2-diaminobenzene | C₇H₈Cl₂N₂ | Starting material (substituted o-phenylenediamine) |
Environmental Degradation Mechanisms
It is anticipated that this compound would be susceptible to photodegradation in the environment. The absorption of UV radiation can lead to the homolytic cleavage of the carbon-chlorine bonds, which are typically the most labile sites for photolytic attack in chlorinated aromatic compounds. This process would generate highly reactive aryl radicals.
Potential photodegradation pathways include:
Reductive Dechlorination: The aryl radical can abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter), resulting in the stepwise removal of chlorine atoms. This would lead to the formation of monochloro-methyl-benzodiazole isomers and eventually methyl-benzodiazole.
Photo-oxidation: In the presence of oxygen and photosensitizers, reactive oxygen species (ROS) such as hydroxyl radicals can be generated. These ROS can attack the benzimidazole ring system, leading to hydroxylation and eventual ring cleavage.
Table 2: Hypothetical Photodegradation Products of this compound
| Product | Formation Pathway |
|---|---|
| 2-chloro-5-methyl-1H-1,3-benzodiazole | Reductive dechlorination |
| 6-chloro-5-methyl-1H-1,3-benzodiazole | Reductive dechlorination |
| 5-methyl-1H-1,3-benzodiazole | Complete reductive dechlorination |
| Hydroxylated derivatives | Photo-oxidation |
Biodegradation Processes
The biodegradation of chlorinated benzimidazoles is expected to be a slow process due to the xenobiotic nature of the compound and the presence of chlorine substituents, which generally increase resistance to microbial attack. However, certain microorganisms have been shown to degrade chlorinated aromatic compounds.
Plausible biodegradation pathways could involve:
Aerobic Degradation: Under aerobic conditions, bacteria may utilize dioxygenase enzymes to initiate the degradation process by incorporating two hydroxyl groups into the aromatic ring. This would be followed by ring cleavage and further metabolism. The chlorine atoms may be removed either before or after ring cleavage.
Anaerobic Degradation: Under anaerobic conditions, reductive dechlorination is a more likely initial step. Microorganisms would use the chlorinated compound as an electron acceptor, leading to the sequential removal of chlorine atoms. The resulting less-chlorinated or non-chlorinated benzimidazole could then be further degraded.
The methyl group on the benzene ring might also be a site for initial oxidative attack by microorganisms.
The benzimidazole ring is generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, the ring can be susceptible to cleavage. The C-Cl bonds are not typically susceptible to hydrolysis under normal environmental conditions. Therefore, hydrolytic degradation is expected to be a minor environmental fate pathway for this compound compared to photodegradation and biodegradation.
Q & A
Q. Table 1: Example Synthesis Parameters
| Parameter | Optimal Range | Common Pitfalls |
|---|---|---|
| Temperature | 80–120°C | Excessive heat → decomposition |
| Chlorinating Agent | POCl₃ (excess) | Incomplete chlorination |
| Solvent | Toluene or DMF | Poor solubility of precursors |
Advanced Question: How can contradictory spectroscopic data for this compound be resolved?
Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Triangulation : Cross-validate NMR data across solvents (CDCl₃ vs. DMSO-d₆) to identify tautomeric shifts .
- Computational modeling : Use density functional theory (DFT) to predict ¹H/¹³C chemical shifts and compare with experimental data .
- Advanced techniques : Employ X-ray crystallography to resolve ambiguities in regiochemistry or crystal packing effects .
Basic Question: What analytical techniques are most reliable for characterizing this compound?
Answer:
- Structural analysis : NMR (¹H/¹³C/¹⁹F), FT-IR (C-Cl stretch at 750–800 cm⁻¹), and HRMS.
- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) and melting point determination.
- Reproducibility : Document solvent-dependent NMR shifts (e.g., DMSO-d₆ vs. CDCl₃) to aid cross-lab comparisons .
Advanced Question: How can researchers investigate the electronic effects of the methyl and chloro substituents on reactivity?
Answer:
- Experimental design : Perform Hammett studies using substituted analogs to quantify substituent effects on reaction rates .
- Computational methods : Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- Kinetic profiling : Monitor reactions (e.g., nucleophilic aromatic substitution) via in situ IR or UV-Vis spectroscopy to correlate substituent effects with activation energies .
Basic Question: What are the best practices for storing this compound to prevent degradation?
Answer:
- Storage conditions : Keep in amber vials under inert gas (N₂/Ar) at –20°C to minimize hydrolysis or photodegradation.
- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Question: How can discrepancies in reported biological activity data for this compound be addressed?
Answer:
- Methodological rigor : Standardize assay conditions (e.g., cell lines, incubation time) and validate via positive/negative controls .
- Meta-analysis : Systematically review literature to identify confounding variables (e.g., solvent choice in cell-based assays) .
- Dose-response studies : Use Hill plots to compare EC₅₀ values across studies and assess statistical significance .
Basic Question: What safety protocols are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles.
- Ventilation : Use fume hoods for synthesis/purification steps due to volatile chlorinated byproducts.
- Waste disposal : Neutralize residues with aqueous NaOH before disposal .
Advanced Question: How can computational methods enhance understanding of this compound’s supramolecular interactions?
Answer:
- Molecular dynamics (MD) : Simulate crystal packing or host-guest interactions using force fields (e.g., OPLS-AA) .
- Docking studies : Predict binding affinities with biological targets (e.g., enzymes) via AutoDock Vina .
Basic Question: What solvents are optimal for recrystallizing this compound?
Answer:
- Solvent screening : Test ethanol, acetone, or ethyl acetate/hexane mixtures.
- Yield vs. purity trade-off : Ethanol yields larger crystals but may co-precipitate impurities; use gradient cooling (50°C → 4°C) .
Advanced Question: How can mechanistic studies resolve ambiguities in its reaction pathways?
Answer:
- Isotopic labeling : Use ³⁶Cl-labeled reagents to track chlorination sites via radiolabeling or MS .
- Trapping intermediates : Quench reactions at partial conversion and isolate intermediates (e.g., mono-chlorinated species) for characterization .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
